molecular formula C45H84O16 B15184729 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol CAS No. 57321-10-5

44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol

Cat. No.: B15184729
CAS No.: 57321-10-5
M. Wt: 881.1 g/mol
InChI Key: AIVWIYIHAXBGHP-UHFFFAOYSA-N
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Description

44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol: is a complex organic compound characterized by a long polyether chain terminated with a nonylphenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol typically involves the following steps:

    Alkylation of Phenol: Nonylphenol is synthesized by the alkylation of phenol with nonene under acidic conditions.

    Ethoxylation: The nonylphenol is then subjected to ethoxylation using ethylene oxide in the presence of a base catalyst, such as potassium hydroxide. This step involves the sequential addition of ethylene oxide units to the nonylphenol, forming the polyether chain.

    Termination: The reaction is terminated by adding a suitable capping agent, such as a fatty alcohol, to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the nonylphenoxy group, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the ether linkages, breaking them down into smaller alcohols and phenols.

    Substitution: The nonylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.

    Reduction: Smaller alcohols and phenols.

    Substitution: Various substituted nonylphenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol is used as a surfactant in various reactions to enhance solubility and stabilize emulsions. It is also employed in the synthesis of complex organic molecules.

Biology

In biological research, this compound is utilized as a detergent to solubilize membrane proteins, facilitating their study and characterization. It is also used in the preparation of liposomes and other lipid-based delivery systems.

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry

Industrially, this compound is used in the formulation of cleaning agents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of paints, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol primarily involves its surfactant properties. The nonylphenoxy group interacts with hydrophobic substances, while the polyether chain interacts with water, reducing surface tension and stabilizing emulsions. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol Ethoxylates: These compounds have shorter polyether chains and are commonly used as surfactants.

    Octylphenol Ethoxylates: Similar in structure but with an octyl group instead of a nonyl group, these compounds also serve as surfactants.

    Polyethylene Glycol: While not containing a phenoxy group, polyethylene glycol has similar polyether chains and is used in various applications as a surfactant and solubilizing agent.

Uniqueness

44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol is unique due to its long polyether chain, which provides enhanced solubility and emulsifying properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring high-performance surfactants.

Properties

CAS No.

57321-10-5

Molecular Formula

C45H84O16

Molecular Weight

881.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C45H84O16/c1-2-3-4-5-6-7-8-11-44-12-9-10-13-45(44)61-43-42-60-41-40-59-39-38-58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46/h9-10,12-13,46H,2-8,11,14-43H2,1H3

InChI Key

AIVWIYIHAXBGHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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